molecular formula C19H15F3N2O2S B2995082 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide CAS No. 1795297-66-3

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2995082
CAS No.: 1795297-66-3
M. Wt: 392.4
InChI Key: LPMDMLXLWCNEAI-UHFFFAOYSA-N
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Description

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Addition of Trifluoromethyl Group: The trifluoromethyl group can be added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

    Formation of Carboxamide: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-thiazole-4-carboxamide: Lacks the trifluoromethyl and hydroxy groups.

    N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide: Lacks one phenyl group.

    2-phenyl-N-(2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group and the hydroxy group in 2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide may confer unique properties, such as increased lipophilicity, enhanced biological activity, or improved stability compared to similar compounds.

Properties

IUPAC Name

2-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-16(25)15-11-27-17(24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMDMLXLWCNEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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